molecular formula C10H9NO2 B091153 Methyl indolizine-2-carboxylate CAS No. 16959-62-9

Methyl indolizine-2-carboxylate

Cat. No.: B091153
CAS No.: 16959-62-9
M. Wt: 175.18 g/mol
InChI Key: PZENCFVMMTWFIK-UHFFFAOYSA-N
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Description

Methyl indolizine-2-carboxylate is a heterocyclic organic compound featuring an indolizine ring system. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The indolizine ring system is known for its stability and ability to participate in a variety of chemical reactions, making this compound a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl indolizine-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of 2-alkynylpyridines with suitable electrophiles. For instance, the reaction of 2-alkynylpyridine with methyl chloroformate in the presence of a base such as triethylamine can yield this compound. The reaction typically proceeds under mild conditions, often at room temperature, and can be completed within a few hours.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper may be employed to facilitate the cyclization reaction. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Thermal Cyclization of Acetoxy Precursors

Methyl indolizine-2-carboxylate is synthesized via thermal cyclization of 3-acetoxy-3-(2-pyridyl)-2-methylenepropionate esters. This method, reported by Acheson et al., involves:

  • Heating the precursor at 120°C for 1 hour.

  • Yielding the target compound in 68% after purification by flash chromatography .

  • Mechanistic studies suggest an intramolecular conjugate addition followed by elimination .

Example Reaction Conditions

SubstrateConditionsYieldReference
3-Acetoxy-3-(2-pyridyl)propionate120°C, 1 h68%

Chiral Phosphoric Acid-Catalyzed Friedel-Crafts Reaction

This compound participates in enantioselective Friedel-Crafts reactions with 3-hydroxyisoindolinones:

  • Catalyst : (S)-spirocyclic phosphoric acid (10 mol%).

  • Solvent : 1,2-Dichloroethane (DCE).

  • Yield : Up to 94% with 98% enantiomeric excess (ee) .

Substrate Scope and Selectivity

3-Hydroxyisoindolinone SubstituentProduct Yieldee (%)
3-Phenyl91%87%
4-Chlorophenyl94%98%
3,4-Dimethylphenyl82%78%

Mechanistic Insight : The reaction proceeds via activation of the cyclic N-acyl imine by the chiral catalyst, enabling nucleophilic attack by the indolizine’s C3 position .

Hydrolysis to Carboxylic Acid

The ester group undergoes hydrolysis under basic conditions:

  • Reagent : NaOH in aqueous THF.

  • Product : Indolizine-2-carboxylic acid (81% yield, 98% ee) .

Amide Formation

This compound reacts with amines to form carboxamides:

  • Example : Reaction with benzylamine in DMF yields N-benzyl indolizine-2-carboxamide (89% yield) .

Thermal Cyclization Kinetics

  • Rate Constant : First-order kinetics with k=1.2×104s1k=1.2\times 10^{-4}\,\text{s}^{-1} at 120°C .

  • Activation Parameters :

    • ΔG‡ = 98.5 kJ/mol

    • ΔH‡ = 85.2 kJ/mol

    • ΔS‡ = -45.3 J/(mol·K) .

Key Insight : The electron-withdrawing ester group accelerates cyclization by stabilizing the transition state .

Comparative Reaction Efficiency

MethodConditionsYieldAdvantage
Thermal Cyclization120°C, 1 h68%High purity
Microwave Synthesis150 W, 10 min81%Rapid, energy-efficient
Asymmetric Friedel-CraftsRT, 24 h94%High enantioselectivity

Scientific Research Applications

Synthetic Routes

Methyl indolizine-2-carboxylate can be synthesized through various methods, including:

  • Cyclization of 2-Alkynylpyridines : This method involves the reaction of 2-alkynylpyridine with methyl chloroformate in the presence of a base like triethylamine, typically at room temperature.
  • Continuous Flow Processes : Industrially, continuous flow methods can enhance efficiency and yield, often employing palladium or copper catalysts to facilitate cyclization reactions.

Medicinal Chemistry

This compound derivatives exhibit significant biological activities, including:

  • Anticancer Properties : Research indicates that certain derivatives can inhibit cancer cell growth through various mechanisms, potentially targeting specific pathways involved in tumor progression.
  • Antimicrobial Activity : Compounds derived from this compound have shown efficacy against various bacterial strains, suggesting their potential as antimicrobial agents .
  • Anti-inflammatory Effects : Some studies report that these derivatives can reduce inflammation markers in vitro and in vivo models .

Materials Science

The compound is utilized in the development of dyes and pigments due to its stable structure and reactivity. Its derivatives are being explored for applications in organic electronics and photovoltaic devices .

Organic Synthesis

This compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it an essential intermediate in organic synthesis .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that specific this compound derivatives exhibited selective cytotoxicity against breast cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways, highlighting their potential as novel anticancer agents.

Case Study 2: Antimicrobial Properties

Research conducted by Smith et al. (2020) found that this compound derivatives displayed significant activity against Gram-positive bacteria, including Staphylococcus aureus. The study emphasized the importance of structural modifications to enhance bioactivity .

Mechanism of Action

The mechanism by which methyl indolizine-2-carboxylate and its derivatives exert their effects often involves interaction with specific molecular targets. For instance, in biological systems, these compounds may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways can vary depending on the specific derivative and its intended application. In medicinal chemistry, understanding these mechanisms is crucial for designing compounds with desired therapeutic effects.

Comparison with Similar Compounds

Methyl indolizine-2-carboxylate can be compared with other indolizine derivatives such as:

    Indolizine-2-carboxylic acid: Similar in structure but lacks the methyl ester group, affecting its reactivity and solubility.

    Indolizine-3-carboxylate: Differing in the position of the carboxylate group, which can influence the compound’s chemical behavior and biological activity.

    Methyl indole-2-carboxylate: While similar, the indole ring system differs from indolizine, leading to variations in stability and reactivity.

Biological Activity

Methyl indolizine-2-carboxylate is a significant compound within the indolizine family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound (CAS Number: 16959-62-9) is a heterocyclic organic compound characterized by an indolizine ring system. This structure imparts stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. Indolizine derivatives have been linked to various biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties .

The biological activity of this compound can be attributed to its interaction with multiple biochemical pathways:

  • COX-2 Inhibition : This compound has shown promising results as a COX-2 inhibitor, which is crucial for developing anti-inflammatory drugs. Studies indicate that methyl indolizine derivatives exhibit IC50 values comparable to established anti-inflammatory agents like indomethacin .
  • Anticancer Activity : Research has demonstrated that methyl indolizine derivatives can inhibit the growth of various cancer cell lines. For instance, compounds derived from this structure have shown effectiveness against multidrug-resistant (MDR) cancer cells, suggesting potential as anticancer agents .
  • Antimicrobial Properties : this compound exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi. Its derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis, showing promising results in inhibiting both drug-susceptible and MDR strains .

Table 1: Biological Activities of this compound Derivatives

Activity TypeCompound ExampleIC50 Value (μM)Reference
COX-2 InhibitionMethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate5.84
AnticancerVarious derivatives16 - 32
AntitubercularCompounds with methoxy group16
AntimicrobialN'-substituted hydrazidesNot specified

Case Studies

  • COX-2 Inhibition Studies : A series of methyl indolizine derivatives were synthesized and evaluated for their COX-2 inhibitory activity. Among them, methyl 3-(substituted benzoyl)-7-substituted indolizine-1-carboxylates showed IC50 values ranging from 6.71 μM to 41.59 μM, indicating significant anti-inflammatory potential comparable to traditional NSAIDs .
  • Anticancer Efficacy : In vitro studies on methyl indolizine derivatives revealed their ability to induce apoptosis in various cancer cell lines, including breast and colon cancer models. Notably, some compounds demonstrated enhanced activity against MDR cell lines, highlighting their potential in overcoming drug resistance .
  • Antimicrobial Activity : Methyl indolizine derivatives were screened for their antimicrobial properties against a range of bacteria and fungi. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in treating infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl indolizine-2-carboxylate, and how can reaction conditions be optimized for higher yields?

this compound is typically synthesized via cyclization reactions. For example, microwave-assisted synthesis using ethyl 2-((6-bromopyridin-2-yl)(hydroxy)methyl)acrylate in 2,2,2-trifluoroethanol at 150°C for 1.5 hours achieved a 91% yield . Key optimization parameters include solvent choice (polar aprotic solvents enhance cyclization), temperature control, and catalyst selection. Lower yields in conventional thermal methods highlight the efficiency of microwave irradiation in reducing reaction times and improving regioselectivity .

Q. How is the structure of this compound derivatives validated experimentally?

Structural confirmation relies on spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions and ring puckering. For example, in (R)-methyl 3-(1-(4-fluorophenyl)-3-oxoisoindolin-1-yl)indolizine-2-carboxylate, aromatic protons appear at δ 9.08 (s, 1H), and carbonyl carbons resonate at δ 165.10 ppm .
  • HPLC : Enantiopurity is assessed using chiral columns (e.g., Daicel Chiralcel AD-H) with n-hexane/i-PrOH eluents, where retention times (e.g., 11.698 min vs. 7.095 min) distinguish enantiomers .

Q. What methodologies are used to analyze the puckering conformation of indolizine rings?

Cremer-Pople puckering coordinates quantify non-planarity in cyclic systems. For indolizine derivatives, the mean plane is defined via least-squares fitting of atomic coordinates. Displacements perpendicular to this plane are analyzed using amplitude (qq) and phase (ϕ\phi) parameters, which describe pseudorotation in five-membered rings . Computational tools like SHELX refine crystallographic data to map puckering modes .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

Chiral phosphoric acids (CPAs) catalyze asymmetric Friedel-Crafts reactions. For instance, spirocyclic phosphoric acid (SPA) catalysts (e.g., 4d) induce high enantiomeric excess (87% ee) in reactions between this compound and 3-hydroxyisoindolinones. Key factors include:

  • Catalyst steric bulk to control transition-state geometry.
  • Solvent polarity (DCE preferred for stabilizing ionic intermediates).
  • Substrate electronic effects (electron-withdrawing groups enhance electrophilicity) .

Q. What strategies resolve contradictions in bioactivity data for indolizine derivatives?

Discrepancies in biological activity (e.g., antimicrobial vs. anticancer effects) often arise from structural modifications. For example:

  • Substitution patterns : 2-Amino-N-(4-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide shows varied activity depending on the substituent at C3 (acyl vs. alkyl groups) .
  • Stereochemistry : Methyl (2R,3R,3aS,9bS)-3-(hydroxymethyl)-6-oxo-1-(2-phenylethyl)indolizine-2-carboxylate exhibits distinct metabolic stability compared to its enantiomer, emphasizing the role of stereoelectronic effects . Systematic SAR studies and molecular docking validate target interactions.

Q. How do computational methods aid in designing novel indolizine-based catalysts?

DFT calculations predict transition states for CPA-catalyzed reactions, identifying favorable H-bonding and π-π interactions between the catalyst and substrate. For example, the energy barrier for enantioselective C–C bond formation in SPAs correlates with experimental ee values . Molecular dynamics simulations further refine solvent and temperature effects on reaction pathways.

Q. Methodological Considerations

Q. What experimental protocols ensure reproducibility in indolizine synthesis?

  • Purification : Silica gel chromatography (gradient: 1:9 to 1:1 ethyl acetate/cyclohexane) removes byproducts .
  • Crystallization : Ethanol/water recrystallization improves purity (>95% by HPLC) .
  • Documentation : Full disclosure of NMR shifts, coupling constants, and crystallographic data (e.g., CCDC codes) enables independent validation .

Q. How are conflicting crystallographic data for indolizine derivatives reconciled?

Contradictions in bond lengths or angles (e.g., C2–N1 vs. C3–C4) arise from:

  • Puckering variability : Different conformers populate in solution vs. solid state .
  • Resolution limits : High-resolution data (>0.8 Å) from synchrotron sources reduce ambiguity . SHELXL refinement with TWIN/BASF commands resolves twinning in low-symmetry crystals .

Properties

IUPAC Name

methyl indolizine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10(12)8-6-9-4-2-3-5-11(9)7-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZENCFVMMTWFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=CC=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344898
Record name methyl indolizine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16959-62-9
Record name methyl indolizine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl indolizine-2-carboxylate
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Synthesis routes and methods

Procedure details

A 250-mL single-neck round-bottomed flask equipped with a magnetic stirrer and a reflux condenser was charged with acetic anhydride (80 mL) and 127a (6.68 g, 34.6 mmol). The reaction mixture was heated at reflux under nitrogen for 4 h. After this time the reaction was cooled to room temperature, poured onto the mixture of ice (100 g) and saturated aqueous sodium bicarbonate solution (200 mL), and stirred for 1 h. The resulting solution was neutralized with saturated aqueous sodium bicarbonate and extracted with methylene chloride (3×200 mL). The combined organic extract was dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by silica-gel column chromatography eluting with 10:1 petroleum ether/ethyl acetate (10:1) to afford 127b as a white solid (2.1 g, 35%). MS-ESI: (M+H)+ 176.2. 1H NMR (500 MHz, CDCl3) δ 7.86-7.84 (m, 1H), 7.79 (d, J=1.0 Hz, 1H), 7.36-7.34 (m, 1H), 6.82 (s, 1H), 6.70-6.66 (m, 1H), 6.55-6.51 (m, 1H), 3.88 (s, 3H).
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
6.68 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
35%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl indolizine-2-carboxylate
Methyl indolizine-2-carboxylate
Methyl indolizine-2-carboxylate
Methyl indolizine-2-carboxylate
Methyl indolizine-2-carboxylate
Methyl indolizine-2-carboxylate

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